4-Bromo-2-methyl-pyridine hydrochloride
Overview
Description
4-Bromo-2-methyl-pyridine hydrochloride is an organic compound with the molecular formula C6H6BrN·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the fourth position and a methyl group at the second position. This compound is commonly used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
4-Bromo-2-methyl-pyridine hydrochloride is a type of organic compound known as a substituted pyridine . It is primarily used as a starting material in the synthesis of various chemical compounds . The specific targets of this compound can vary depending on the particular synthesis process it is involved in.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification . The bromine atom in the compound can be replaced by other groups in these reactions, leading to the formation of new compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the synthesis of crown-ester-bipyridines and viologens, it participates in reductive coupling, oxidation, and esterification reactions . These reactions can lead to changes in various biochemical pathways, resulting in the production of new compounds.
Pharmacokinetics
As a synthetic reagent, it is primarily used in laboratory settings for the synthesis of other compounds . Its bioavailability would depend on factors such as the route of administration and the physicochemical properties of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps synthesize . The specific effects can vary widely depending on the nature of these compounds and their interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the compound is stored and used, such as temperature and pH, as well as the presence of other chemicals in the reaction environment . Careful control of these factors is essential to ensure the successful use of this compound in chemical synthesis.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methyl-pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It interacts with various enzymes and proteins, facilitating the formation of corresponding diamines when reacted with 1,2-ethanediamine and 1,3-propanediamine . These interactions are crucial for the compound’s application in organic synthesis and medicinal chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in free radical bromination, nucleophilic substitution, and oxidation reactions highlights its versatility in biochemical processes . These mechanisms are fundamental to its role in organic synthesis and pharmaceutical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s activity significantly changes at specific dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s participation in metabolic processes can lead to changes in metabolite levels and metabolic flux . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport and distribution mechanisms is vital for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells . Understanding these subcellular dynamics is crucial for elucidating its role in cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-pyridine hydrochloride typically involves the bromination of 2-methylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The bromination reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the fourth position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The crude product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alkyl derivatives of pyridine.
Scientific Research Applications
4-Bromo-2-methyl-pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: The parent compound without the hydrochloride salt.
2-Bromo-4-methylpyridine: A positional isomer with the bromine and methyl groups swapped.
4-Bromo-3-methylpyridine: Another positional isomer with the methyl group at the third position.
2,4-Dibromopyridine: A compound with two bromine atoms at the second and fourth positions.
Uniqueness: 4-Bromo-2-methyl-pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
IUPAC Name |
4-bromo-2-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPKTQFQCXYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627673 | |
Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856834-97-4 | |
Record name | Pyridine, 4-bromo-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856834-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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